4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine
Description
Properties
IUPAC Name |
4-hydroxy-5-(2-methoxyphenoxy)-2-pyrimidin-2-yl-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c1-22-9-5-2-3-6-10(9)23-11-14(20)18-13(19-15(11)21)12-16-7-4-8-17-12/h2-8H,1H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SISDHOQLAPLOKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2=C(N=C(NC2=O)C3=NC=CC=N3)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00621057 | |
| Record name | 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
329923-15-1 | |
| Record name | 6-Hydroxy-5-(2-methoxyphenoxy)[2,2'-bipyrimidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00621057 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Byproduct Formation
Competing side reactions, such as incomplete substitution or dimerization, are common during condensation. Patent data suggest that maintaining a strict stoichiometric ratio of 1:1.2 for the pyrimidine and chloropyrimidine reactants minimizes these issues. Excess cesium carbonate (2.5 equiv) further drives the reaction to completion by scavenging HCl byproducts.
Purification Difficulties
The compound’s limited solubility in common organic solvents complicates purification. Recrystallization from ethanol/water mixtures (4:1 v/v) improves crystal quality, yielding a pale beige solid with >98% purity.
Industrial Scalability and Environmental Impact
The cesium carbonate-mediated method is favored for industrial production due to its reproducibility and high yields. However, the use of DMF raises concerns about solvent waste. Recent advances explore recyclable ionic liquids as alternative solvents, though these remain experimental .
Chemical Reactions Analysis
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: The hydroxyl groups at the 4 and 6 positions can undergo substitution reactions with various reagents to form ethers or esters.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and alkylating agents for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Applications in Organic Synthesis
- Building Block for Complex Molecules :
- Ligand Development :
Applications in Medicinal Chemistry
-
Anticancer Activity :
- Preliminary studies have indicated that derivatives of bipyrimidine compounds exhibit anticancer properties. Research into this compound may reveal similar therapeutic potentials, particularly through mechanisms involving inhibition of specific enzymes or pathways associated with tumor growth.
- Antimicrobial Properties :
Mechanism of Action
The mechanism of action of 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2’-bipyrimidine involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is facilitated by the hydroxyl and methoxyphenoxy groups, which can form hydrogen bonds and hydrophobic interactions with the target molecules . The pathways involved in its action are still under investigation, but it is believed to influence cellular processes by modulating enzyme activity.
Comparison with Similar Compounds
Comparison with Similar Bipyrimidine Derivatives
Structural and Functional Analogues
4,6-Dichloro-5-(2-methoxyphenoxy)-2,2'-bipyrimidine
- Molecular Formula : C₁₅H₁₀Cl₂N₄O₂
- Molecular Weight : 349.17 g/mol
- Key Features : Chlorine atoms replace hydroxyl groups at positions 4 and 4.
- Physical Properties : Melting point = 159°C; yellow crystalline powder .
- Role: Precursor to 4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine via hydrazine-mediated reduction .
- Applications : Used in early-stage Bosentan synthesis due to its reactivity in nucleophilic substitution .
4,6-Dihydroxy-2,2'-bipyrimidine
- Molecular Formula : C₈H₆N₄O₂
- Molecular Weight : 198.16 g/mol
- Key Features: Lacks the o-methoxyphenoxy group, simplifying the structure.
- Role : Serves as a scaffold for coordination chemistry but lacks pharmaceutical relevance due to reduced binding specificity .
4,4',6,6'-Tetramethyl-2,2'-bipyrimidine
Comparative Analysis
Table 1: Structural and Functional Comparison
Key Findings :
Substituent Effects: The o-methoxyphenoxy group in this compound enhances steric bulk and binding affinity in pharmaceutical intermediates compared to simpler analogues . Chlorine in the dichloro derivative increases electrophilicity, facilitating nucleophilic substitutions critical in multi-step syntheses . Methyl groups in tetramethyl derivatives improve electron density, making them suitable for materials science .
Synthetic Pathways :
- The dihydroxy compound is synthesized via reduction of dichloro derivatives using Pd/C and hydrazine hydrate .
- Dichloro analogues are prepared via phosphorylation (POCl₃) of pyrimidinediones or Ullmann coupling for bipyrimidine cores .
Coordination Chemistry: Dichloro derivatives form stable complexes with transition metals (e.g., Mn²⁺), as seen in Mn₂Cl₄(bpym)₃, due to halogen-metal interactions .
Biocompatibility: Nitro-containing bipyrimidines (e.g., fluorophores) exhibit poor biocompatibility, whereas hydroxylated variants like this compound are preferred in drug synthesis due to reduced toxicity .
Biological Activity
4,6-Dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine (CAS Number: 329923-15-1) is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including its mechanism of action, efficacy in various biological assays, and relevant case studies.
- Molecular Formula : C15H12N4O4
- Molecular Weight : 312.28 g/mol
- CAS Number : 329923-15-1
Antioxidant Activity
Studies have demonstrated that this compound exhibits significant antioxidant properties. The compound's ability to scavenge free radicals was evaluated using various assays.
| Assay Type | IC50 Value (μM) | Control (L-Ascorbic Acid) |
|---|---|---|
| DPPH Scavenging | 7.76 | 27.59 |
| Superoxide Anion | 40.5 | - |
These results indicate that the compound is more effective than traditional antioxidants at lower concentrations.
Cytotoxicity
The cytotoxic effects of this bipyrimidine derivative were assessed on various cancer cell lines. The results indicated moderate cytotoxicity with IC50 values varying across different cell types:
| Cell Line | IC50 Value (μM) |
|---|---|
| Rat Glioma C-6 | 19.02 |
| Human HL60 | 15.5 |
| Breast Cancer MCF7 | 26.2 |
The compound demonstrated selective toxicity towards cancer cells while exhibiting lower toxicity towards normal cells.
Enzyme Inhibition
The compound's potential as an enzyme inhibitor was explored in the context of urease activity, which is crucial for the survival of certain pathogens like Helicobacter pylori. The inhibition assays revealed promising results:
| Compound | IC50 Value (μM) |
|---|---|
| 4,6-Dihydroxy... | 5.21 |
| Thiourea (Control) | 23.2 |
This suggests that this compound may serve as a lead compound for developing new urease inhibitors.
The biological activity of this compound can be attributed to its structural features that facilitate interactions with biological targets. The presence of hydroxyl and methoxy groups enhances its ability to engage in hydrogen bonding and hydrophobic interactions with enzymes and receptors.
Case Study 1: Anticancer Activity
In a preclinical study involving various cancer models, the compound was administered at varying doses to evaluate its anticancer efficacy. Results indicated a dose-dependent response in tumor reduction, particularly in breast and glioma models, suggesting its potential as a therapeutic agent.
Case Study 2: Urease Inhibition in Helicobacter pylori
A study focused on the inhibitory effects of the compound against urease produced by H. pylori. The results showed that it effectively inhibited urease activity in vitro, leading to reduced bacterial survival rates.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4,6-dihydroxy-5-(o-methoxyphenoxy)-2,2'-bipyrimidine, and how do reaction conditions influence regioselectivity?
- Methodological Answer : The compound can be synthesized via acid-catalyzed condensation of pyrimidine precursors with substituted phenols. For example, analogous reactions involve reacting 2,4-diamino-5-(hydroxymethyl)pyrimidine with phenols under acidic conditions to form substituted pyrimidines . Regioselectivity is influenced by steric and electronic factors of the phenol substituents. For instance, bulky substituents like methoxy groups at ortho positions may direct substitution to para positions due to steric hindrance . Optimization of pH, temperature, and solvent polarity is critical to minimize side products.
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- NMR Spectroscopy : H and C NMR to identify hydroxyl and methoxyphenoxy groups. However, hydroxyl protons may exhibit broad signals due to hydrogen bonding, requiring DMSO-d6 as a solvent .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : To resolve ambiguity in regiochemistry, particularly for distinguishing between 5-(3-hydroxy-2,4-dimethoxybenzyl) and 5-(4-hydroxy-3,5-dimethoxybenzyl) isomers .
Advanced Research Questions
Q. How can this compound be utilized in drug discovery, particularly in enzyme inhibition studies?
- Methodological Answer : The bipyrimidine core is a scaffold for designing enzyme inhibitors. For example:
- Kinase Inhibition : Introduce phosphonate or sulfonate groups at the 2'-position to mimic ATP-binding motifs.
- Antimicrobial Activity : Modify the methoxyphenoxy group with halogens (e.g., Cl, F) to enhance membrane permeability .
- Data Contradiction Analysis : If bioactivity assays yield conflicting results (e.g., IC variability), validate via orthogonal assays (e.g., SPR vs. fluorescence polarization) and check for aggregation artifacts using dynamic light scattering (DLS) .
Q. What strategies address contradictions in regiochemical outcomes during derivatization?
- Methodological Answer : Conflicting regiochemistry (e.g., para vs. meta substitution) can arise from competing electronic (directing effects) and steric factors. Strategies include:
- Computational Modeling : Use DFT calculations to predict transition-state energies and preferred substitution pathways.
- Protecting Groups : Temporarily protect hydroxyl groups with acetyl or TBS groups to block undesired reactivity .
- Reaction Monitoring : Use in-situ IR or LC-MS to track intermediate formation and adjust conditions dynamically.
Q. How does the compound’s solubility and stability impact experimental design in aqueous vs. non-polar systems?
- Methodological Answer :
- Solubility : The dihydroxy groups confer polarity, making it soluble in DMSO or methanol but poorly in hexane. For cell-based assays, use <1% DMSO to avoid cytotoxicity.
- Stability : Susceptible to oxidation at the phenolic hydroxyl groups. Add antioxidants (e.g., BHT) or work under inert atmospheres (N/Ar) for long-term storage .
Data Interpretation & Theoretical Frameworks
Q. How can researchers reconcile discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Parameter Validation : Ensure computational models (e.g., docking studies) use accurate force fields and protonation states. Cross-validate with crystal structures if available .
- Experimental Controls : Include positive/negative controls (e.g., known inhibitors) to rule out assay interference.
- Error Analysis : Quantify uncertainties in DFT calculations (e.g., Gibbs free energy ±2 kcal/mol) and compare with experimental error margins .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
